1-Ethyl-2-(1-pyrrolylmethyl)pyrrole

Flavor chemistry Sensory science Use level

1-Ethyl-2-(1-pyrrolylmethyl)pyrrole (CAS 2271052-84-5; molecular formula C₁₁H₁₄N₂; molecular weight 174.24 g/mol) is a nitrogen-containing heterocyclic compound consisting of an N-ethylpyrrole core with a pyrrol-1-ylmethyl substituent at the 2-position. It is classified as a synthetic flavoring substance and holds FEMA GRAS status under FEMA Number 4920, with a characterized flavor profile described as nutty, cooked roasted.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 2271052-84-5
Cat. No. B15179642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-(1-pyrrolylmethyl)pyrrole
CAS2271052-84-5
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCN1C=CC=C1CC2=CC=CN2
InChIInChI=1S/C11H14N2/c1-2-13-8-4-6-11(13)9-10-5-3-7-12-10/h3-8,12H,2,9H2,1H3
InChIKeyMLJFFSRFFVPXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-(1-pyrrolylmethyl)pyrrole (CAS 2271052-84-5): Core Identity and Procurement Baseline


1-Ethyl-2-(1-pyrrolylmethyl)pyrrole (CAS 2271052-84-5; molecular formula C₁₁H₁₄N₂; molecular weight 174.24 g/mol) is a nitrogen-containing heterocyclic compound consisting of an N-ethylpyrrole core with a pyrrol-1-ylmethyl substituent at the 2-position . It is classified as a synthetic flavoring substance and holds FEMA GRAS status under FEMA Number 4920, with a characterized flavor profile described as nutty, cooked roasted [1]. The compound is listed in the FEMA GRAS 29 publication with established average usual and maximum use levels across multiple food categories [2].

Why Generic Pyrrole Derivatives Cannot Replace 1-Ethyl-2-(1-pyrrolylmethyl)pyrrole in Flavor Formulations


Pyrrole-based flavoring substances exhibit large inter-compound variation in sensory character, potency, and regulatory standing, making simple class-based substitution unreliable. 1-Ethyl-2-(1-pyrrolylmethyl)pyrrole carries a unique N-ethyl/2-pyrrolylmethyl substitution pattern that dictates its specific nutty, cooked roasted profile at part-per-trillion use levels [1]. In contrast, close analogs such as pyrrole itself (FEMA 3386) or N-methylpyrrole deliver different odor qualities and operate at substantially higher use concentrations [2]. Additionally, the compound's FEMA GRAS determination under GRAS 29 is substance-specific and does not extend to structural neighbors; regulators such as the FDA have de-listed several synthetic flavoring substances, underscoring that regulatory status is compound-specific, not class-transferable [3].

Quantitative Evidence Differentiating 1-Ethyl-2-(1-pyrrolylmethyl)pyrrole for Scientific Selection and Procurement


Flavor Potency: 50,000-Fold Lower Use Levels Than Parent Pyrrole

1-Ethyl-2-(1-pyrrolylmethyl)pyrrole (FEMA 4920) operates at average usual use levels of 0.00001 ppm and average maximum use levels of 0.00200 ppm across multiple food categories including baked goods, non-alcoholic beverages, alcoholic beverages, condiments/relishes, fats/oils, instant coffee/tea, nut products, and soups [1]. In comparison, unsubstituted pyrrole (FEMA 3386) is typically employed at average usual levels of 0.5–10 ppm in similar food categories, representing a difference of approximately 50,000- to 1,000,000-fold in flavor potency [2]. This extreme potency differential means that substituting pyrrole for 1-ethyl-2-(1-pyrrolylmethyl)pyrrole on an equal-weight basis would catastrophically overdose the formulation.

Flavor chemistry Sensory science Use level Potency

Sensory Profile Specificity: Nutty/Cooked Roasted Character vs. Generic Pyrrole Odor

The FEMA Flavor Library defines the flavor profile of 1-ethyl-2-(1-pyrrolylmethyl)pyrrole as 'nutty, cooked roasted' [1]. This is a refined, food-relevant descriptor that maps to desirable notes in baked, roasted, and coffee-type flavor applications. By contrast, unsubstituted pyrrole is described in authoritative compendia as having a simple 'nutty odor' that darkens readily upon air exposure and is often accompanied by chloroform-like, pungent undertones [2]. The difference is not merely semantic: the cooked roasted dimension of the target compound reflects a substantially altered sensory character arising from the combined N-ethyl and 2-pyrrolylmethyl substituent effects on volatility, receptor binding, and odor threshold.

Flavor profile Odor descriptor Sensory differentiation Pyrrole

Regulatory Status: FEMA GRAS 4920 Determination is Compound-Specific and Non-Transferable

1-Ethyl-2-(1-pyrrolylmethyl)pyrrole was evaluated by the FEMA Expert Panel and granted GRAS status under FEMA Number 4920 as part of the GRAS 29 publication, which reviewed 64 new flavoring substances with defined average usual and maximum use levels across 34 food categories [1]. This GRAS determination is substance-specific and does not extend to any structural analog. The FDA's 2018 final rule (83 FR 50490) de-listed six synthetic flavoring substances—benzophenone, ethyl acrylate, eugenyl methyl ether, myrcene, pulegone, and pyridine—from authorized food additive use, demonstrating that regulatory standing is contingent on compound-specific safety data and cannot be inferred from class membership [2]. The target compound's GRAS status is premised on its specific toxicological profile and exposure assessment under its intended use conditions, not on pyrrole class safety.

Regulatory compliance FEMA GRAS Flavor safety FDA

Purity Specification: Minimum 95% Assay with Defined Food Chemicals Codex Exclusion

The commercially available material carries a reported assay specification of 95.00% to 100.00% [1]. It is explicitly noted as 'Food Chemicals Codex Listed: No,' meaning that while it holds FEMA GRAS status, it has not been monographed in the Food Chemicals Codex (FCC) [1]. This is a critical procurement-relevant distinction: many flavor ingredients (e.g., vanillin FCC, ethyl vanillin FCC) are FCC-monographed with mandatory identity, purity, and impurity specifications. The absence of an FCC monograph for 1-ethyl-2-(1-pyrrolylmethyl)pyrrole means that purchasers must rely on vendor-supplied certificates of analysis rather than a compendial standard, placing greater burden on supplier qualification and in-house quality verification .

Purity Quality control Food Chemicals Codex Procurement specification

Use Category Breadth: Approved Across 8 Food Categories Despite Ultra-Trace Use Levels

According to GRAS 29 Table 2 and corroborating data from The Good Scents Company, 1-ethyl-2-(1-pyrrolylmethyl)pyrrole is approved for use in at least eight food categories: baked goods, non-alcoholic beverages, alcoholic beverages, condiments/relishes, fats/oils, instant coffee/tea, nut products, and soups [1]. The average usual use level across these categories is uniformly 0.00001 ppm, and the average maximum use level is uniformly 0.00200 ppm. This breadth of approved categories at an identical, ultra-trace level is unusual among FEMA GRAS flavoring substances; many analogs show category-dependent variation in approved use levels [2]. The uniform application profile simplifies formulation and regulatory documentation across product lines.

Food categories Application breadth FEMA GRAS Use level

Evidence-Backed Application Scenarios for 1-Ethyl-2-(1-pyrrolylmethyl)pyrrole Procurement


High-Potency Nutty/Roasted Top Note for Baked Goods and Coffee-Type Flavors

Based on its FEMA GRAS 4920 use levels of 0.00001 ppm (average usual) in baked goods and instant coffee/tea categories [1], and its characterized flavor profile of 'nutty, cooked roasted' [2], this compound is specifically suited for ultra-trace addition to impart authentic roasted nut and coffee top notes. Its approved use at identical levels in both baked goods and instant coffee/tea applications enables cross-category deployment without reformulation. The compound's potency at part-per-trillion concentrations minimizes raw material inventory and reduces storage footprint relative to less potent pyrrole analogs.

Regulatory-Compliant Flavor Formulation Where De-Listed Pyrrole Analogs Are Unacceptable

Following the FDA's 2018 de-listing of six synthetic flavoring substances (benzophenone, ethyl acrylate, eugenyl methyl ether, myrcene, pulegone, pyridine) from authorized food additive use [3], flavor manufacturers face regulatory scrutiny on all synthetic flavor components. 1-Ethyl-2-(1-pyrrolylmethyl)pyrrole retains its FEMA GRAS 4920 status with defined, low exposure levels evaluated by the FEMA Expert Panel in GRAS 29 [4]. This compound can serve as a compliant replacement for de-listed or re-evaluated substances that previously contributed roasted/nutty notes, provided the flavor profile is compatible.

Ultra-Low-Use-Level Flavor Standard for Analytical Method Development

The compound's exceptionally low and uniform use level specification (0.00001 ppm usual, 0.00200 ppm maximum across eight food categories) [1] makes it a valuable reference standard for developing and validating trace-level flavor analysis methods (e.g., GC-MS, GC-O). Its defined assay range (95.00–100.00%) and the availability of commercial material with documented specifications [1] support its use as a calibration standard for quantifying pyrrole-derived flavorants at sub-ppb concentrations in complex food matrices.

Supplier Qualification and In-House Quality Verification for Non-FCC-Monographed Flavor Ingredients

Because 1-ethyl-2-(1-pyrrolylmethyl)pyrrole is not monographed in the Food Chemicals Codex [1], its procurement necessitates robust supplier qualification and in-house analytical verification programs. This scenario is relevant for quality assurance laboratories that need to establish identity, purity (target ≥95%), and absence of adulterants for a non-compendial flavor ingredient. The compound serves as a case study for developing quality protocols for specialty flavor chemicals lacking FCC monographs, a growing segment as novel GRAS substances are commercialized.

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